molecular formula C5H7BrN2O B13982205 5-Bromo-1-methyl-1H-imidazole-4-methanol

5-Bromo-1-methyl-1H-imidazole-4-methanol

Cat. No.: B13982205
M. Wt: 191.03 g/mol
InChI Key: FLYDPHKSIPMPGB-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-imidazole-4-methanol is a chemical compound with the molecular formula C4H5BrN2O It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-imidazole-4-methanol typically involves the bromination of 1-methylimidazole followed by the introduction of a hydroxymethyl group at the 4-position. One common method involves the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-1-methylimidazole. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to produce the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-methyl-1H-imidazole-4-methanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed:

    Substitution Reactions: Substituted imidazole derivatives.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols or amines.

Scientific Research Applications

5-Bromo-1-methyl-1H-imidazole-4-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-4-methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular targets and pathways involved vary depending on the specific context and application.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the bromine and hydroxymethyl groups, making it less reactive in certain substitution and oxidation reactions.

    4-Methylimidazole: Contains a methyl group at the 4-position instead of a hydroxymethyl group, resulting in different chemical properties and reactivity.

    5-Bromo-1H-imidazole: Lacks the methyl and hydroxymethyl groups, affecting its solubility and reactivity.

Uniqueness: 5-Bromo-1-methyl-1H-imidazole-4-methanol is unique due to the presence of both bromine and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C5H7BrN2O

Molecular Weight

191.03 g/mol

IUPAC Name

(5-bromo-1-methylimidazol-4-yl)methanol

InChI

InChI=1S/C5H7BrN2O/c1-8-3-7-4(2-9)5(8)6/h3,9H,2H2,1H3

InChI Key

FLYDPHKSIPMPGB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1Br)CO

Origin of Product

United States

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